2-Iodo-4-(trifluoromethyl)phenol
Overview
Description
“2-Iodo-4-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4F3IO . It has an average mass of 288.006 Da and a monoisotopic mass of 287.925873 Da .
Molecular Structure Analysis
The molecular structure of “2-Iodo-4-(trifluoromethyl)phenol” consists of an iodine atom and a trifluoromethyl group attached to a phenol ring . The compound has one freely rotating bond, one hydrogen bond acceptor, and one hydrogen bond donor .Physical And Chemical Properties Analysis
“2-Iodo-4-(trifluoromethyl)phenol” has a density of 2.0±0.1 g/cm3, a boiling point of 205.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 78.2±25.9 °C .Scientific Research Applications
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Pharmaceutical Intermediate
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Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : While not directly involving “2-Iodo-4-(trifluoromethyl)phenol”, trifluoromethylpyridines, which share the trifluoromethyl group, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also find use in the pharmaceutical and veterinary industries .
- Method of Application : The synthesis of trifluoromethylpyridines involves various chemical reactions, including cyclocondensation . The specific methods would depend on the particular trifluoromethylpyridine being synthesized.
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
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Synthesis of Trifluoromethyl Ethers
- Field : Organic Chemistry
- Application : While not directly involving “2-Iodo-4-(trifluoromethyl)phenol”, trifluoromethyl ethers, which share the trifluoromethyl group, are used in organic synthesis .
- Method of Application : The synthesis of trifluoromethyl ethers involves various chemical reactions . The specific methods would depend on the particular trifluoromethyl ether being synthesized.
- Results or Outcomes : The outcomes would also depend on the specific trifluoromethyl ether being synthesized. The ether itself does not have a therapeutic effect, but contributes to the properties of the final organic compound .
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Synthesis of 4-Trifluoromethylcinnamic Acid
- Field : Organic Chemistry
- Application : While not directly involving “2-Iodo-4-(trifluoromethyl)phenol”, 4-Iodobenzotrifluoride, which shares the trifluoromethyl group, is used in the Mizoroki-Heck reaction with acrylic acid, to afford 4-trifluoromethylcinnnamic acid .
- Method of Application : The synthesis of 4-trifluoromethylcinnnamic acid involves the Mizoroki-Heck reaction .
- Results or Outcomes : The outcome is the production of 4-trifluoromethylcinnnamic acid .
Safety And Hazards
“2-Iodo-4-(trifluoromethyl)phenol” is considered hazardous. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity with single exposure . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation .
properties
IUPAC Name |
2-iodo-4-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDCXUYQUSFQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468800 | |
Record name | 2-iodo-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-(trifluoromethyl)phenol | |
CAS RN |
463976-21-8 | |
Record name | 2-iodo-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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